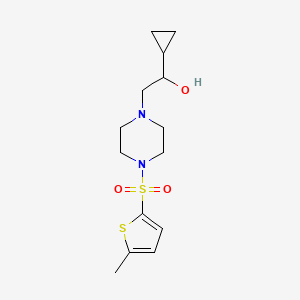

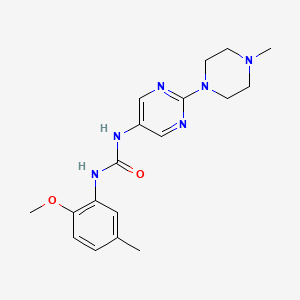

![molecular formula C11H14ClNO B3006918 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2168307-95-5](/img/structure/B3006918.png)

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol" is not directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and properties of various cyclobutane derivatives, which can provide insights into the synthesis and properties of the compound . Cyclobutane derivatives are of significant interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves [2+2] cycloaddition reactions or ring expansion/contraction strategies. For example, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, was achieved through monoalkylation followed by a cycloaddition using dichloroketene . Similarly, the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids was accomplished through a formal [2+2] cycloaddition on methyl 2-acetamidoacrylate with ketene diethyl acetal . These methods could potentially be adapted for the synthesis of "2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Cyclobutane derivatives exhibit interesting structural features due to the strain in the four-membered ring and the presence of substituents. For instance, the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids led to the characterization of these compounds, revealing the influence of the cyclobutane ring on promoting rigid molecular structures . The molecular structure of "2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol" would likely be influenced by the presence of the amino group and the 3-chloro-2-methylphenyl substituent, potentially leading to unique conformational properties.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including ring-opening, functional group interconversion, and addition reactions. For example, 2-[(diphenylmethylene)amino]cyclobutenecarboxylates were synthesized and found to undergo thermal ring-opening reactions to form butadienes and subsequent formation of dihydroisoquinolines . The reactivity of "2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol" could be explored in the context of similar transformations, considering the influence of the amino and hydroxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are often determined by their functional groups and molecular structure. For instance, 2-methyl-1,3-cyclobutanedione was found to exist predominantly in the enol form in solution and the solid state, with its acid strength influenced by carbonyl dipole interactions . The properties of "2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol" would be expected to be affected by the electron-withdrawing chloro group and the electron-donating amino group, which could impact its acidity, stability, and solubility.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Enantioselective Synthesis

An enantioselective synthesis process was developed for a related compound, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate in the production of Nelfinavir, an anti-AIDS drug. This process utilized sodium erythorbate as a chiral starting material and achieved 17% overall yield with strict stereochemistry control (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).

Structural Analysis of Cyclobutane Derivatives

The crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, a compound exhibiting significant biological activity, including antibacterial effects, was reported. The synthesis involved a reaction between N-ethyl thiourea and 1-mesityl-1-methyl-3-(2-chrloro-1oxoethyl)cyclobutane (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).

Synthesis of Derivatives and Analogs

Preparation of β-Dipeptides

The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate was achieved, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. These products represent a significant advancement in the synthesis of β-dipeptides (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).

Antimicrobial Activity of Benzofuran Derivatives

A study focused on the synthesis and antimicrobial activity of various derivatives of benzofuran, including (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) ketoxime derivatives. These compounds showed promising antimicrobial effects against a range of pathogens (Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, & Otük, 2005).

Propiedades

IUPAC Name |

2-(3-chloro-2-methylanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-8(12)3-2-4-9(7)13-10-5-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNHESFOLHZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

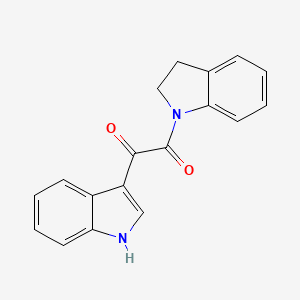

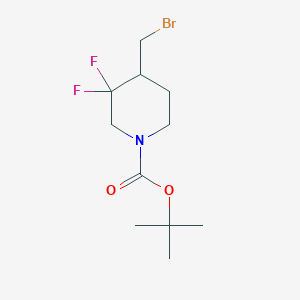

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

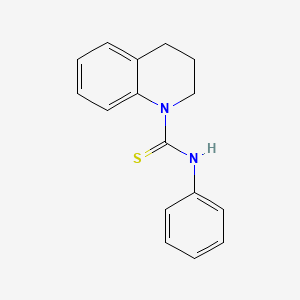

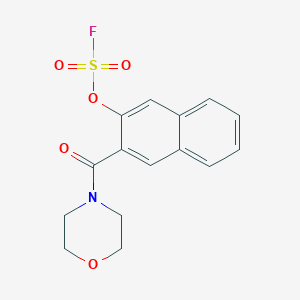

![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)

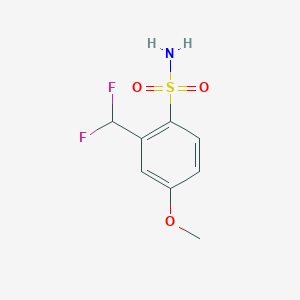

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)